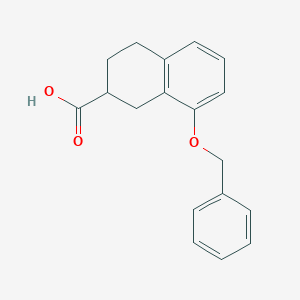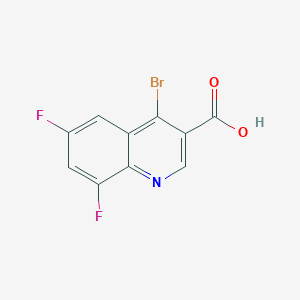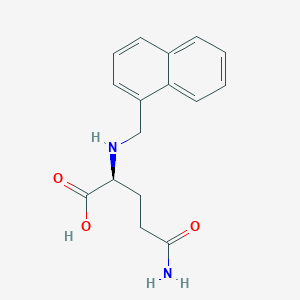
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid is a compound that features a naphthalene moiety attached to an amino acid backbone
Métodos De Preparación
The synthesis of (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-ylmethylamine with a protected form of glutamic acid, followed by deprotection to yield the desired product. The reaction conditions typically involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and large-scale reactors .
Análisis De Reacciones Químicas
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, which can reduce the naphthalene ring to a dihydronaphthalene derivative.
Aplicaciones Científicas De Investigación
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acid derivatives.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the enzyme. The naphthalene moiety can interact with hydrophobic pockets in proteins, while the amino acid backbone can form hydrogen bonds and ionic interactions with active site residues .
Comparación Con Compuestos Similares
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid can be compared with other similar compounds such as:
Naphthalene derivatives: Compounds like naphthalene-1-ylmethylamine and naphthalene-2-ylmethylamine share the naphthalene moiety but differ in their functional groups.
Amino acid derivatives: Compounds like N-acetylglutamic acid and N-benzylglutamic acid share the amino acid backbone but differ in their substituents. The uniqueness of this compound lies in its combination of a naphthalene moiety with an amino acid backbone, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C16H18N2O3 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-(naphthalen-1-ylmethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C16H18N2O3/c17-15(19)9-8-14(16(20)21)18-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14,18H,8-10H2,(H2,17,19)(H,20,21)/t14-/m0/s1 |
Clave InChI |
UTANORFYTLOEKD-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2CN[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CNC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
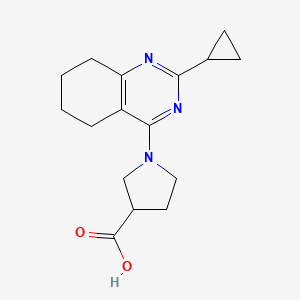

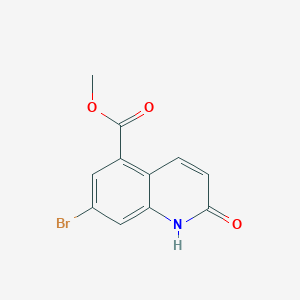
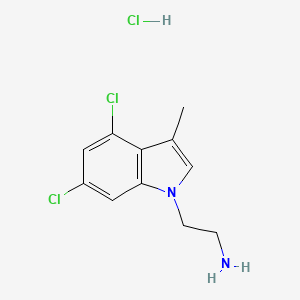

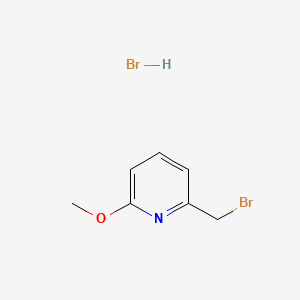


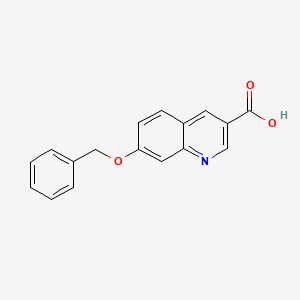
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B11840756.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)
